molecular formula C26H24N4O4S B2371877 N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide CAS No. 443353-99-9

N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No.: B2371877
CAS No.: 443353-99-9
M. Wt: 488.56
InChI Key: RLBGQPOAGOZNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-2-34-20-14-12-19(13-15-20)27-24(32)17-35-26-28-22-11-7-6-10-21(22)25(33)30(26)29-23(31)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,27,32)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBGQPOAGOZNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential therapeutic properties, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a quinazolinone core integrated with thioacetamide and phenylacetamido substituents. This unique structural composition is believed to enhance its biological activity, particularly through interactions with various biological targets.

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action, including:

  • COX Inhibition : The compound is structurally related to known COX inhibitors, suggesting potential anti-inflammatory properties through the inhibition of cyclooxygenase enzymes.
  • Anticancer Activity : Quinazolinone derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructureBiological Activity
This compoundStructurePotential anti-inflammatory and anticancer effects
CelecoxibSulfonamide derivativeSelective COX inhibitor
Thiazolidinone derivativesThiazolidinone coreAnticancer activity
4-Oxoquinazoline derivativesQuinazoline ring systemAntimicrobial properties

Case Studies and Research Findings

Several studies have explored the biological activity of similar quinazolinone derivatives:

  • COX Inhibition Studies : A study published in Pharmaceuticals evaluated the COX inhibitory activity of various quinazolinone derivatives. The results indicated that certain derivatives exhibited significant COX-2 inhibition (up to 47.1% at 20 μM concentration), highlighting their potential as anti-inflammatory agents .
  • Antimicrobial Activity : Research has shown that quinazolinone derivatives possess antimicrobial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. These findings suggest that N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenyacetamido)-3,4-dihydroquinazolin-2-y)thio)acetamide may also exhibit similar efficacy .
  • Cytotoxicity in Cancer Cells : Investigations into the cytotoxic effects of quinazolinone derivatives on cancer cell lines have demonstrated promising results, indicating potential applications in cancer therapy .

Future Research Directions

Given the structural features of N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenyacetamido)-3,4-dihydroquinazolin-2-y)thio)acetamide, future studies should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects.
  • Formulation Development : Exploring nanoformulations to enhance bioavailability and target delivery for improved therapeutic outcomes.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a quinazolinone core integrated with thioacetamide and phenylacetamido substituents. The synthesis typically involves several key reactions, which can vary depending on the specific derivatives being produced. The following general steps outline the synthesis process:

  • Formation of the Quinazolinone Core : This involves the reaction of appropriate precursors to form the quinazolinone structure.
  • Introduction of the Thio Group : The thioacetamide group is added to enhance biological activity.
  • Substitution with Ethoxy and Phenylacetamido Groups : These groups are introduced to tailor the compound's properties for specific applications.

Biological Activities

N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide exhibits a range of biological activities, including:

  • Anticancer Properties : Research indicates that quinazolinone derivatives can act as small molecule inhibitors for various kinases involved in cancer progression .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, similar to other thioacetamide derivatives.
  • Enzyme Inhibition : It may inhibit enzymes like α-glucosidase, which is relevant for managing diabetes .

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for various applications in medicinal chemistry:

Application AreaDescription
Cancer Treatment Potential as an anticancer agent through kinase inhibition.
Diabetes Management Possible use as an α-glucosidase inhibitor to control blood sugar levels.
Anti-inflammatory Drugs Development of new anti-inflammatory medications based on its structure.

Case Studies and Research Findings

Numerous studies have explored the potential of this compound and its derivatives:

  • Antimicrobial Activity : A study indicated that similar quinazolinone compounds exhibited significant antimicrobial properties, suggesting that N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenyacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide could also show efficacy against bacterial infections .
  • Hybrid Compounds : Research has shown that hybrid compounds incorporating quinazolinone frameworks with other heterocycles possess diverse biological effects, including anticancer activity . This highlights the potential for developing novel therapeutics using N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenyacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide as a scaffold.

Preparation Methods

Synthesis of 3-(2-Phenylacetamido)Quinazolin-4(3H)-One

The quinazolinone core is synthesized via a modified Niementowski reaction:

  • Starting Materials : Anthranilic acid reacts with 2-phenylacetyl chloride in acetic anhydride to form a benzoxazinone intermediate.
  • Cyclization : Treatment with ammonium acetate in glacial acetic acid under reflux yields 3-(2-phenylacetamido)quinazolin-4(3H)-one.

Reaction Conditions :

Step Reagents/Conditions Time Yield
1 Anthranilic acid + 2-phenylacetyl chloride, Ac₂O, 110°C 2 h 75%
2 NH₄OAc, glacial AcOH, reflux 6 h 68%

Key Spectral Data :

  • IR (KBr) : 1678 cm⁻¹ (C=O lactam), 1652 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J=7.8 Hz, H-5), 7.89 (t, J=7.8 Hz, H-7), 7.52 (m, H-6, H-8), 3.82 (s, CH₂ of phenylacetamide).

Introduction of the Thiol Group at Position 2

The 2-mercapto derivative is prepared via thionation:

  • Thionation : Lawesson’s reagent (2.2 equiv) reacts with 3-(2-phenylacetamido)quinazolin-4(3H)-one in dry toluene at 110°C.

Optimization :

  • Higher yields (82%) are achieved using anhydrous conditions and inert atmosphere.
  • Side Reaction Mitigation : Excess reagent and extended reaction time (8 h) prevent incomplete thionation.

Characterization :

  • MS (ESI) : m/z 326.1 [M+H]⁺ (calculated for C₁₆H₁₃N₃O₂S: 325.07).

Alkylation with 2-Chloro-N-(4-Ethoxyphenyl)Acetamide

The thioether bond is formed via nucleophilic substitution:

  • Reagents : 2-Mercapto-3-(2-phenylacetamido)quinazolin-4(3H)-one, 2-chloro-N-(4-ethoxyphenyl)acetamide, anhydrous K₂CO₃ in dry acetone.
  • Conditions : Stirring at room temperature for 12 h, followed by reflux (56°C) for 2 h.

Yield Optimization :

Base Solvent Temperature Time Yield
K₂CO₃ Acetone RT → 56°C 14 h 74%
Et₃N DMF 80°C 6 h 58%

Purification : Recrystallization from ethanol yields pure product as a white solid.

Analytical Validation

Spectroscopic Characterization

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (quinazolinone C=O), 1655 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C ether).
  • ¹H NMR (500 MHz, DMSO-d₆) :
    δ 10.45 (s, 1H, NH), 8.15 (d, J=7.8 Hz, H-5), 7.92 (t, J=7.8 Hz, H-7), 7.61–7.30 (m, Ar-H), 4.12 (q, J=7.0 Hz, OCH₂CH₃), 3.88 (s, SCH₂CO), 1.38 (t, J=7.0 Hz, OCH₂CH₃).
  • ¹³C NMR : δ 172.4 (C=O lactam), 169.8 (amide C=O), 158.2 (C-O ether), 55.1 (OCH₂CH₃).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, λ=254 nm).
  • Elemental Analysis :
    Calculated for C₂₆H₂₄N₄O₃S: C, 65.53%; H, 5.08%; N, 11.76%.
    Found: C, 65.48%; H, 5.12%; N, 11.72%.

Critical Discussion of Methodologies

  • Thionation Efficiency : Lawesson’s reagent outperforms P₂S₅ in selectivity for 2-mercapto formation.
  • Solvent Impact : Anhydrous acetone minimizes hydrolysis of chloroacetamide compared to DMF.
  • Scalability : The route is scalable to gram quantities with consistent yields (70–75%).

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting with the formation of the quinazolinone core. Key steps include:
  • Step 1 : Condensation of 2-phenylacetamide with a 4-oxo-3,4-dihydroquinazoline precursor under reflux conditions in ethanol or DMF .
  • Step 2 : Thioacetamide linkage via nucleophilic substitution using potassium carbonate as a base, with reaction times optimized to 8–12 hours for yields >75% .
  • Optimization : Control of solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) improves reaction efficiency. TLC monitoring and recrystallization (e.g., from acetic acid) ensure purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H/13C NMR : Assign peaks for the quinazolinone core (δ ~7.5–8.5 ppm for aromatic protons) and thioacetamide moiety (δ ~3.8–4.2 ppm for CH2-S) .
  • Mass Spectrometry (ESI/APCI) : Confirm molecular weight (e.g., [M+H]+ at m/z 480–520 range) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be explored for this compound?

  • Methodological Answer :
  • Modify Substituents : Vary the 4-ethoxyphenyl group (e.g., replace with halogenated or alkylated analogs) and compare bioactivity .
  • Core Modifications : Substitute the quinazolinone oxygen with sulfur or introduce fused rings (e.g., thieno-pyrimidine) to enhance target binding .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent electronic properties (Hammett σ) with activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
  • Orthogonal Validation : Confirm antimicrobial results with time-kill assays or biofilm inhibition studies .
  • Meta-Analysis : Compare data from structurally similar analogs (e.g., thieno-pyrimidine derivatives) to identify trends .

Q. How can the molecular target(s) of this compound be identified?

  • Methodological Answer :
  • Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited/enhanced enzymes .
  • CRISPR-Cas9 Knockout : Target candidate genes (e.g., EGFR, BRAF) and assess compound efficacy changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.